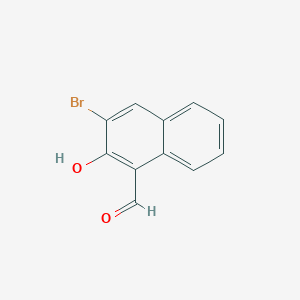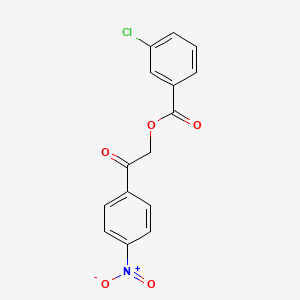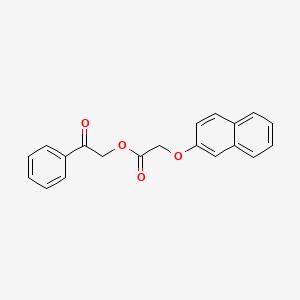
(2E)-2-(4-hydroxy-3,5-diiodobenzylidene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazinecarbothioamide group attached to a diiodophenyl ring, making it an interesting subject for research in organic chemistry and pharmacology.
Métodos De Preparación
The synthesis of 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide typically involves the reaction of 4-hydroxy-3,5-diiodobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide involves its interaction with biological molecules. The compound can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The molecular targets include bacterial enzymes and cancer cell receptors, which are disrupted by the compound’s binding, resulting in cell death or inhibition of cell growth .
Comparación Con Compuestos Similares
Similar compounds to 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide include:
(2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone: This compound shares the diiodophenyl group but differs in its overall structure and applications.
2,3-Bis[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]butanedioic acid diethyl ester: This compound has a similar phenyl group but with different substituents and chemical properties.
The uniqueness of 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide lies in its specific hydrazinecarbothioamide group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H7I2N3OS |
|---|---|
Peso molecular |
447.04 g/mol |
Nombre IUPAC |
[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7I2N3OS/c9-5-1-4(2-6(10)7(5)14)3-12-13-8(11)15/h1-3,14H,(H3,11,13,15)/b12-3+ |
Clave InChI |
URUZIJZUGSVSRZ-KGVSQERTSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1I)O)I)/C=N/NC(=S)N |
SMILES canónico |
C1=C(C=C(C(=C1I)O)I)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10885363.png)
![(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10885383.png)

![2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10885394.png)


![[4-(4-fluorobenzyl)piperazin-1-yl][1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B10885415.png)

![2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-4-bromophenyl benzenesulfonate](/img/structure/B10885428.png)
![3-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885430.png)
![2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10885438.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B10885452.png)
![2-(4-Bromophenoxy)-1-[4-(3-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10885453.png)

